REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6]3=[C:7]([CH2:12][CH2:13][O:14][C:5]3=[CH:4][CH:3]=1)[CH:8]=[CH:9][N:10]=2.[B:15]1(B2OC(C)(C)C(C)(C)O2)[O:19]C(C)(C)C(C)(C)[O:16]1.C([O-])(=O)C.[K+]>O1CCOCC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.[Pd]>[O:14]1[C:5]2[C:6]3[C:11]([C:2]([B:15]([OH:19])[OH:16])=[CH:3][CH:4]=2)=[N:10][CH:9]=[CH:8][C:7]=3[CH2:12][CH2:13]1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C3=C(C=CN=C13)CCO2
|
Name
|
|
Quantity
|
0.207 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Name
|
potassium acetate
|
Quantity
|
0.133 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
catalyst
|
Smiles
|
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled at room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure and store at 3° C. for 21 h
|
Duration
|
21 h
|
Type
|
DISSOLUTION
|
Details
|
The brown residue was dissolved in acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the dark brown solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC (HPLC method 1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=2C=CN=C3C(=CC=C1C23)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.044 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |